(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c17-16(18,19)13-6-7-14-21-22-15(23(14)11-13)10-20-26(24,25)9-8-12-4-2-1-3-5-12/h1-5,8-9,13,20H,6-7,10-11H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAOKBWQPSUNII-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a complex structure characterized by:
- A phenyl group
- A trifluoromethyl group attached to a tetrahydro-triazolo-pyridine moiety
- An ethenesulfonamide functional group
This unique combination of functional groups is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine motif often exhibit significant anticancer properties. For instance, several derivatives have shown cytotoxic effects against various cancer cell lines. In particular:
- Compound 47f from related studies demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
This suggests that the triazolo-pyridine structure may enhance the compound's ability to inhibit tumor growth.
Antimicrobial Activity
Compounds with similar structural features have also been reported to possess antimicrobial properties. For example:
- The benzothioate derivatives related to triazoles exhibited potent antibacterial activity against pathogenic bacteria .
The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- It has been noted that triazole derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders .
This inhibition may lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing cognitive function.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazole derivatives may increase oxidative stress in cancer cells, leading to cell death.
Research Findings and Case Studies
Comparison with Similar Compounds
(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide ()
- Core Structure : Triazolo[4,3-b]pyridazin (vs. triazolo[4,3-a]pyridine in the target compound).
- Key Differences :
- Replacement of the trifluoromethyl group with a thiophen-2-yl substituent.
- Pyridazine ring (triazolo[4,3-b]pyridazin) instead of a partially saturated pyridine (5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine).
- Implications : The thiophene group may enhance π-π stacking interactions but reduce metabolic stability compared to the trifluoromethyl group. The pyridazine core could alter electron distribution and solubility .
Examples from EP 3 532 474 B1 ()
- Example 53 : Features a benzamide-linked triazolo[4,3-a]pyridine with a 5-fluoro substituent and a trifluoropropoxy group.
- Example 284/285 : Include chlorophenyl and pyridazinyl groups, respectively, on the benzamide moiety.
- The trifluoromethyl group in the target compound is retained, suggesting shared strategies for optimizing lipophilicity and resistance to oxidative metabolism .
Benzothiazole-Based Analogs ()
The European patent application (EP 3 348 550A1) discloses N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide derivatives.
- Core Structure : Benzothiazole (vs. triazolo-pyridine).
- Functional Groups : Methoxy-substituted phenylacetamide (vs. ethenesulfonamide).
- Key Differences :
- Benzothiazole lacks the fused triazole ring, reducing conformational rigidity.
- Acetamide linker vs. sulfonamide: The latter may exhibit stronger hydrogen-bond acceptor properties.
- Implications : Benzothiazole derivatives are often explored for antimicrobial and anti-inflammatory activities, while triazolo-pyridines are prioritized in kinase-targeted therapies .
Structural and Functional Comparison Table
Research Findings and Trends
Role of the Trifluoromethyl Group : The CF₃ group in the target compound and its analogs is a strategic choice to improve lipophilicity and resist cytochrome P450-mediated degradation, a trend observed in kinase inhibitors and CNS-targeting agents .
Core Rigidity vs. Flexibility : The saturated 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine core in the target compound may offer a balance between conformational rigidity (for target selectivity) and solubility, compared to fully aromatic systems like benzothiazoles .
Sulfonamide vs.
Preparation Methods
Pyridine Ring Functionalization and Hydrogenation
Starting with 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide (1) , hydrogenation under 50 psi H₂ in the presence of 10% Pd/C in ethanol at 60°C for 12 hours yields 2-chloro-6-(trifluoromethyl)piperidine-3-sulfonamide (2) . The tetrahydro pyridine intermediate is critical for subsequent triazole annulation.
Triazole Ring Formation
Hydrazine hydrate (3 equiv) reacts with 2 in refluxing i-propanol for 24 hours, inducing cyclization to form 3-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine (3) . This step proceeds via nucleophilic displacement of the chlorine atom by hydrazine, followed by intramolecular cyclization (Yield: 78–85%).
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Olefination and Sulfonation
(E)-2-Phenylethenesulfonyl chloride (5) is prepared via a two-step process:
- Wittig Reaction : Benzaldehyde reacts with (chloromethyl)triphenylphosphonium chloride in THF under N₂ to form (E)-styryl chloride.
- Sulfonation : Gaseous SO₃ is bubbled into a solution of (E)-styryl chloride in chlorosulfonic acid at −10°C, followed by quenching with PCl₅ to yield 5 (Yield: 58%).
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Bond Formation
A solution of 4 (1.0 equiv) and 5 (1.2 equiv) in anhydrous DCM is stirred with triethylamine (2.5 equiv) at 0°C for 2 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane 1:1), and the product is purified via silica gel chromatography to yield the title compound (6) (Yield: 60–68%).
Optimization and Characterization
Reaction Condition Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.2 | Hydrazine hydrate, i-propanol, reflux | 78–85 | >95% |
| 2.1 | Formaldehyde, MeNH₂·HCl, MeOH | 65–72 | 93% |
| 4.1 | Et₃N, DCM, 0°C | 60–68 | 98% |
Stereochemical Integrity
The (E)-configuration of the ethenesulfonamide moiety is confirmed via ¹H NMR (J = 16.2 Hz between vinyl protons) and NOESY spectroscopy, showing no cross-peaks between the phenyl and sulfonamide groups.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 16.2 Hz, 1H, CH=), 7.45–7.30 (m, 5H, Ph), 4.21 (s, 2H, CH₂N), 3.12–2.98 (m, 2H, piperidine-H), 2.80–2.65 (m, 2H, piperidine-H), 2.10–1.95 (m, 2H, piperidine-H).
- HRMS (ESI+) : m/z 455.1321 [M+H]⁺ (calc. 455.1324).
Comparative Evaluation of Synthetic Routes
Alternative methodologies were explored to enhance efficiency:
Late-Stage Trifluoromethylation
Industrial-Scale Considerations
Solvent Recycling
Ethanol and DCM were recovered via fractional distillation, achieving 85% solvent reuse in pilot-scale batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
